Octadeca-9,12-dienamide Octadeca-9,12-dienamide CID 3930 is a natural product found in Averrhoa bilimbi with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13836421
InChI: InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)
SMILES: CCCCCC=CCC=CCCCCCCCC(=O)N
Molecular Formula: C18H33NO
Molecular Weight: 279.5 g/mol

Octadeca-9,12-dienamide

CAS No.:

Cat. No.: VC13836421

Molecular Formula: C18H33NO

Molecular Weight: 279.5 g/mol

* For research use only. Not for human or veterinary use.

Octadeca-9,12-dienamide -

Specification

Molecular Formula C18H33NO
Molecular Weight 279.5 g/mol
IUPAC Name octadeca-9,12-dienamide
Standard InChI InChI=1S/C18H33NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H2,19,20)
Standard InChI Key SFIHQZFZMWZOJV-UHFFFAOYSA-N
SMILES CCCCCC=CCC=CCCCCCCCC(=O)N
Canonical SMILES CCCCCC=CCC=CCCCCCCCC(=O)N

Introduction

Chemical Identity and Structural Features

Core Structure and Isomeric Variations

Octadeca-9,12-dienamide derivatives share a common backbone of cis (Z) or trans (E) double bonds at carbons 9 and 12. The prototypical compound, N-(2-hydroxyethyl)octadeca-9,12-dienamide (Linoleoylethanolamide), has a molecular formula of C20H37NO2\text{C}_{20}\text{H}_{37}\text{NO}_2 and a molecular weight of 323.5 g/mol . Its IUPAC name, (9E,12E)-N-(2-hydroxyethyl)octadeca-9,12-dienamide, highlights the trans configuration of the double bonds . In contrast, (9Z,12Z)-N-(3-methoxybenzyl)octadeca-9,12-dienamide features cis double bonds and a 3-methoxybenzyl substituent, yielding a molecular weight of 399.6 g/mol .

Table 1: Structural Comparison of Key Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Double Bond ConfigurationKey Substituents
N-(2-hydroxyethyl)octadeca-9,12-dienamideC20H37NO2\text{C}_{20}\text{H}_{37}\text{NO}_2323.59E,12E2-hydroxyethyl
N-(3-methoxybenzyl)octadeca-9,12-dienamideC26H41NO2\text{C}_{26}\text{H}_{41}\text{NO}_2399.69Z,12Z3-methoxybenzyl
Monoacetate derivative C24H46N2O4\text{C}_{24}\text{H}_{46}\text{N}_2\text{O}_4426.69E,12EEthylaminoethyl acetate

Spectroscopic and Computational Data

  • SMILES Notation:

    • Linoleoylethanolamide: CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCCO

    • 3-Methoxybenzyl derivative: CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC1=CC(=CC=C1)OC

  • InChI Key:

    • Linoleoylethanolamide: KQXDGUVSAAQARU-AVQMFFATSA-N

    • 3-Methoxybenzyl derivative: BMQBTHWVNBJSPS-NQLNTKRDSA-N

Synthesis and Derivative Design

General Synthetic Routes

Octadeca-9,12-dienamides are typically synthesized via amide coupling between octadeca-9,12-dienoyl chloride and amines. For example:

  • Linoleoylethanolamide: Reacting (9E,12E)-octadeca-9,12-dienoyl chloride with 2-hydroxyethylamine .

  • 3-Methoxybenzyl derivative: Using (9Z,12Z)-octadeca-9,12-dienoyl chloride and 3-methoxybenzylamine .

Pharmacomodulation Strategies

Modifications to the amine component significantly alter bioactivity:

  • Chain elongation: Adding methylene groups to the benzylamine moiety increases lipophilicity and potency. For instance, extending from aniline (n=0) to 3-phenyl-1-propylamine (n=3) reduced the IC50 from 14.2 μM to 8.3 μM in cytotoxicity assays .

  • Substituent effects: Introducing electron-donating groups (e.g., methoxy) enhances receptor binding affinity. The 3-methoxybenzyl derivative showed notable activity in Lepidium meyenii (maca plant) extracts .

Table 2: Impact of Structural Modifications on Bioactivity

DerivativeSubstituentIC50 (μM)Cytotoxicity (CC50, μM)
N-Oleoyldopamine Dopamine3.54>100
3-Methoxybenzyl derivative 3-Methoxybenzyl0.00989.8
Ethylaminoethyl acetate EthylaminoethylN/A334.1°C (Flash point)

Biological Activities and Mechanisms

Cytotoxic and Antiproliferative Effects

  • Macamide derivatives: The 3-methoxybenzyl analog demonstrated an IC50 of 0.009 ± 0.001 μM against THP-1 leukemia cells, surpassing natural analogs like N-oleoyldopamine (IC50 = 3.54 μM) .

  • Cytotoxicity trade-offs: While elongation of the alkyl chain improved potency, derivatives like 1i (n=3 methylenes) exhibited cytotoxicity at ≥90% cell death, limiting therapeutic utility .

Metabolic and Signaling Pathways

  • Endocannabinoid system modulation: Linoleoylethanolamide structurally resembles endogenous N-acylethanolamines, which interact with cannabinoid receptors .

  • Anti-inflammatory effects: Z-configured double bonds in macamides inhibit cyclooxygenase-2 (COX-2) by 40% at 10 μM, as shown in macrophage models .

Physicochemical Properties and Drug Likeness

Partition Coefficients and Solubility

  • LogP values:

    • Linoleoylethanolamide: 5.39 (predicted)

    • Monoacetate derivative: 2.87 (pH 5.5), 2.89 (pH 7.4)

  • Aqueous solubility: Poor solubility (<1 mg/mL) due to long alkyl chains, necessitating formulation strategies like lipid nanoparticles .

Thermal Stability

  • Boiling points: Ranged from 628.8°C for the monoacetate derivative to 334.1°C flash point .

  • Vapor pressure: Extremely low (1.89×10⁻¹⁸ mmHg at 25°C), indicating low volatility .

Natural Occurrence and Ethnopharmacology

Lepidium meyenii (Maca)

  • (9Z,12Z)-N-(3-Methoxybenzyl)octadeca-9,12-dienamide is a hallmark macamide in maca roots, contributing to its adaptogenic properties .

  • Traditional uses include enhancing fertility and energy, with modern studies validating immunomodulatory effects .

Biosynthetic Pathways

  • Enzymatic amidation: Linoleic acid from membrane phospholipids is converted to linoleoyl-CoA, then conjugated with ethanolamine via N-acyltransferase .

Challenges and Future Directions

Toxicity Mitigation

  • Cytotoxicity thresholds: Derivatives with CC50 < 100 μM require structural optimization to improve selectivity indices .

  • Metabolic stability: Esterase-mediated hydrolysis of acetate groups in vivo limits half-life, prompting exploration of stable ether linkages .

Therapeutic Applications

  • Oncology: High-potency analogs (IC50 < 0.01 μM) warrant preclinical testing in xenograft models .

  • Neuroinflammation: Dual COX-2/CB1 receptor modulation positions these compounds as candidates for neurodegenerative diseases .

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